5-(Trifluoromethoxy)quinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethoxy)quinolin-2-amine is an organic compound belonging to the class of quinoline derivatives It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-2-amine, is reacted with a trifluoromethoxide source under appropriate conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)quinolin-2-amine may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification processes, such as recrystallization or chromatography, are refined to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, trifluoromethoxide sources.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline, tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(Trifluoromethoxy)quinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)quinolin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine: Another quinoline derivative with similar structural features but different substituents.
2-Chloro-N-(quinolin-5-yl)quinolin-4-amine: A related compound with a chloro group instead of a trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)quinolin-2-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-(trifluoromethoxy)quinolin-2-amine |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-7-6(8)4-5-9(14)15-7/h1-5H,(H2,14,15) |
InChI Key |
NQSLQBJUCSTZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.